molecular formula C18H19Cl2N3O3 B11492852 5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11492852
M. Wt: 396.3 g/mol
InChI Key: HAMLBGFVZCXXJI-UHFFFAOYSA-N
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Description

5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the 2,4-dichlorophenyl and 3-methoxypropyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,4-DICHLOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C18H19Cl2N3O3

Molecular Weight

396.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-6-(3-methoxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H19Cl2N3O3/c1-21-14-10-23(7-4-8-26-3)16(12-6-5-11(19)9-13(12)20)15(14)17(24)22(2)18(21)25/h5-6,9-10H,4,7-8H2,1-3H3

InChI Key

HAMLBGFVZCXXJI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)CCCOC

Origin of Product

United States

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